Superior Aqueous Solubility and Salt-Forming Potential Via Primary Amine Group
The target compound's aminoethyl ester promotes aqueous solubility through ionization in acidic media, a property absent in non-basic esters like the methyl analog. This difference is quantifiable via the calculated polar surface area (PSA), a surrogate for hydrogen bonding capacity. 2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate has a PSA of 78.62 Ų, whereas the methyl ester (PubChem CID 34658) has a PSA of 52.6 Ų [REFS-1, REFS-2]. This 49% increase indicates significantly better aqueous solvation potential, directly impact formulation, purification, and reaction in polar solvents.
| Evidence Dimension | Polar Surface Area (PSA) as proxy for aqueous solubility |
|---|---|
| Target Compound Data | 78.62 Ų |
| Comparator Or Baseline | Methyl 5-oxotetrahydrofuran-2-carboxylate (52.6 Ų) |
| Quantified Difference | +49% increase in PSA for the target compound |
| Conditions | Calculated molecular property (standardized DrugBank/Molinspiration) and structural data from Chemsrc and PubChem. |
Why This Matters
This matters for procurement because the inability of alkyl esters to dissolve in aqueous reaction media can halt a synthetic step, whereas the aminoethyl ester allows for homogeneous aqueous or pH-controlled biphasic reactions.
- [1] PubChem. Methyl 5-oxotetrahydrofuran-2-carboxylate, CID 34658. Computputed Properties: Topological Polar Surface Area. View Source
